N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18370056
InChI: InChI=1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7-
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide

CAS No.:

Cat. No.: VC18370056

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide
Standard InChI InChI=1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7-
Standard InChI Key BAOCUIANZAYIPH-GHXNOFRVSA-N
Isomeric SMILES C/C(=N/O)/C1=CC=C(C=C1)NC(=O)C
Canonical SMILES CC(=NO)C1=CC=C(C=C1)NC(=O)C

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide, reflects its Z-configuration around the imine double bond. This geometry influences its reactivity and interaction with biological targets. The phenyl ring provides aromatic stability, while the acetamide and hydroxylamine groups contribute to hydrogen bonding and polar interactions .

Physicochemical Data

Key physical properties include:

PropertyValueSource
Molecular FormulaC10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight192.21 g/mol
Melting Point207°C (methanol solvate)
SolubilityLow water solubility
Storage ConditionsDry, cool, ventilated area

The compound’s low water solubility suggests preferential use in non-aqueous reaction systems or formulation with solubilizing agents in pharmaceutical contexts .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves condensing 4-hydroxybenzaldehyde derivatives with hydroxylamine and acetamide precursors. Key steps include:

  • Formylation: Introduction of the formyl group to the phenyl ring via reaction with 4-hydroxybenzaldehyde under basic conditions .

  • Oxime Formation: Reaction with hydroxylamine hydrochloride to form the N-hydroxyethanimidoyl moiety.

  • Acetylation: Coupling with acetic anhydride or acetyl chloride to introduce the acetamide group.

Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation, with temperatures maintained between 60–80°C. Catalysts such as sodium acetate enhance reaction rates, while thin-layer chromatography (TLC) monitors progress .

Analytical Characterization

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy: Peaks at 3490 cm1^{-1} (N–H stretch), 1683 cm1^{-1} (C=O), and 1245 cm1^{-1} (C–S) confirm functional groups .

  • 1H^{1}\text{H} NMR: Signals at δ 4.8 ppm (OCH2_2), δ 7.15 ppm (=CH), and δ 10.0 ppm (NH) validate the structure .

  • Mass Spectrometry: A molecular ion peak at m/z 192.21 corresponds to the molecular weight.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >99%, as required for pharmaceutical intermediates .

Research Findings and Biological Activity

Structure-Activity Relationships (SAR)

  • Hydroxylamine Group: Essential for hydrogen bonding with enzymatic active sites.

  • Phenyl Ring: Electron-withdrawing substituents enhance bioactivity.

Challenges and Future Directions

Limitations

  • Low bioavailability due to poor solubility.

  • Limited in vivo data on pharmacokinetics and toxicity.

Research Opportunities

  • Derivatization: Introducing sulfonyl or carboxyl groups to improve solubility.

  • In Vivo Models: Evaluating hypoglycemic efficacy in diabetic rodents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator